5-Hydroxy-6-propyl picolinonitrile
Description
5-Hydroxy-6-propyl picolinonitrile (C₉H₁₀N₂O) is a substituted picolinonitrile derivative featuring a hydroxyl group at the 5-position and a propyl chain at the 6-position of the pyridine ring. This compound belongs to the picolinonitrile family, which is characterized by a nitrile group attached to the pyridine core. Picolinonitrile derivatives are widely utilized in medicinal chemistry and material science due to their structural versatility and ability to act as intermediates in synthesizing heterocyclic compounds.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-hydroxy-6-propylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-3-8-9(12)5-4-7(6-10)11-8/h4-5,12H,2-3H2,1H3 |
InChI Key |
LPEURPKOFDMVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Picolinonitrile derivatives exhibit distinct physicochemical and biological properties depending on their substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Reactivity: Electron-Withdrawing Groups: The nitro group in 6-Amino-5-nitropicolinonitrile enhances electrophilicity, making it reactive in substitution reactions. In contrast, the hydroxyl group in this compound may facilitate hydrogen bonding or deprotonation under basic conditions .
Synthetic Pathways: this compound may be synthesized via amidine intermediates, as demonstrated for trifluoromethyl pyrimidinones (e.g., reaction of nitriles with lithium bis(trimethylsilyl)amide) . However, the hydroxyl and propyl substituents necessitate tailored protection/deprotection strategies to avoid side reactions. 6-Amino-5-nitropicolinonitrile requires stringent safety protocols due to its hazardous classification, unlike the hydroxyl/propyl variant .
Biological Activity: Trifluoromethyl pyrimidinones exhibit potent anti-tubercular activity (MIC ≤2 µg/mL) with low cytotoxicity (IC₅₀ >20 µM in HepG2 cells) .
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